molecular formula C15H13N3O4S B1456438 Fenbendazole sulfone-d3, VETRANAL(TM), analytical standard CAS No. 1228182-49-7

Fenbendazole sulfone-d3, VETRANAL(TM), analytical standard

Cat. No. B1456438
CAS RN: 1228182-49-7
M. Wt: 334.4 g/mol
InChI Key: UAFDGCOOJPIAHN-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fenbendazole sulfone-d3, also known as VETRANAL, is an analytical standard. It is an isotopically labeled form of fenbendazole sulfone, which is a major metabolite of fenbendazole . Fenbendazole is an anthelmintic drug used to treat various parasitic infections in animals .


Molecular Structure Analysis

The empirical formula of Fenbendazole sulfone-d3 is C15D3H10N3O4S . The molecular weight is 334.36 . The SMILES string representation is [2H]C([2H])([2H])OC(=O)Nc1nc2cc(ccc2[nH]1)S(=O)(=O)c3ccccc3 .


Physical And Chemical Properties Analysis

Fenbendazole sulfone-d3 is an analytical standard with a molecular weight of 334.36 . It is suitable for techniques such as HPLC and gas chromatography . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found.

Scientific Research Applications

Analytical Chemistry Standard

Fenbendazole sulfone-d3: is utilized as an analytical standard in chromatography and mass spectrometry. This allows for the accurate quantification of fenbendazole metabolites in biological samples, which is crucial for pharmacokinetic studies and drug residue analysis .

Metabolic Studies

Researchers use this compound in metabolic studies to trace the metabolic pathways of fenbendazole. The deuterium-labeled sulfone-d3 acts as a stable isotope tracer, enabling scientists to monitor its biotransformation and understand the drug’s metabolism in organisms .

Environmental Monitoring

In environmental science, Fenbendazole sulfone-d3 can be employed to assess the environmental impact of veterinary drugs. Its presence in water bodies can indicate the contamination levels and help in evaluating the ecological risks associated with fenbendazole use in agriculture .

Veterinary Medicine Research

As a metabolite of fenbendazole, this compound is significant in veterinary medicine research. It aids in developing new formulations and optimizing dosing regimens for anthelmintic treatments in animals, ensuring efficacy and safety .

Drug Resistance Studies

Fenbendazole sulfone-d3 is pivotal in studying drug resistance. By comparing the metabolic profiles of parasites that are resistant or susceptible to fenbendazole, researchers can identify resistance mechanisms and develop strategies to overcome them .

Toxicology

In toxicological research, the compound is used to investigate the potential toxic effects of fenbendazole and its metabolites. This research is essential for establishing safe exposure levels and understanding long-term health implications .

Pharmaceutical Development

The pharmaceutical industry utilizes Fenbendazole sulfone-d3 in the development of new drugs. Its role as a metabolite helps in the synthesis of novel compounds and in enhancing the properties of existing medications .

Cancer Research

Recent studies have explored the anti-cancer properties of fenbendazole and its metabolites. Fenbendazole sulfone-d3, in particular, is being studied for its potential efficacy in inhibiting cancer cell growth and could lead to new therapeutic approaches .

Safety And Hazards

Fenbendazole sulfone-d3 is classified as Acute Tox. 4 Oral - Skin Irrit. 2 - Skin Sens. 1 . It is recommended to wear personal protective equipment, avoid breathing dust, and avoid contact with skin, eyes, and clothing .

Future Directions

While specific future directions for Fenbendazole sulfone-d3 are not available, there is growing interest in the potential anti-cancer properties of Fenbendazole and its metabolites . Some studies suggest that Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways .

properties

IUPAC Name

trideuteriomethyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFDGCOOJPIAHN-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746823
Record name (~2~H_3_)Methyl [6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenbendazole sulfone-d3, VETRANAL(TM), analytical standard

CAS RN

1228182-49-7
Record name (~2~H_3_)Methyl [6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-49-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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